Cas no 59108-10-0 (7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol)

59108-10-0 structure
Nome del prodotto:7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
Numero CAS:59108-10-0
MF:C11H7ClF3NO
MW:261.627592325211
MDL:MFCD11053892
CID:57367
PubChem ID:43668129
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol
- 7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
- 7-chloro-8-methyl-2-(trifluoromethyl)-4-Quinolinol
- ACMC-209mab
- AG-G-10184
- AK-39437
- ANW-33153
- CTK5A9450
- KB-46303
- BS-28979
- CS-0211362
- 7-Chloro-8methyl-2-(trifluoromethyl)quinolin-4-ol
- 59108-10-0
- FT-0704667
- AKOS015851222
- MFCD11053892
- SB68774
- 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one
- DTXSID20656285
- G85890
- DB-072570
-
- MDL: MFCD11053892
- Inchi: InChI=1S/C11H7ClF3NO/c1-5-7(12)3-2-6-8(17)4-9(11(13,14)15)16-10(5)6/h2-4H,1H3,(H,16,17)
- Chiave InChI: FDSQFEVGEIRTEF-UHFFFAOYSA-N
- Sorrisi: CC1=C2C(=CC=C1Cl)C(=CC(=N2)C(F)(F)F)O
Proprietà calcolate
- Massa esatta: 261.01700
- Massa monoisotopica: 261.017
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 366
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 29.1A^2
Proprietà sperimentali
- PSA: 33.12000
- LogP: 3.92100
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Informazioni sulla sicurezza
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109655-1g |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol |
59108-10-0 | 95% | 1g |
$*** | 2023-05-30 | |
TRC | C587765-1g |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol |
59108-10-0 | 1g |
$ 105.00 | 2022-06-06 | ||
A2B Chem LLC | AG68087-5g |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol |
59108-10-0 | 98% | 5g |
$209.00 | 2024-04-19 | |
Chemenu | CM109655-5g |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol |
59108-10-0 | 95% | 5g |
$*** | 2023-05-30 | |
Chemenu | CM109655-25g |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol |
59108-10-0 | 95% | 25g |
$534 | 2021-08-06 | |
abcr | AB272979-5g |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, 98%; . |
59108-10-0 | 98% | 5g |
€348.00 | 2024-04-17 | |
TRC | C587765-500mg |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol |
59108-10-0 | 500mg |
$92.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-300077A-5 g |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, |
59108-10-0 | 5g |
¥6,468.00 | 2023-07-11 | ||
A2B Chem LLC | AG68087-1g |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol |
59108-10-0 | 98% | 1g |
$75.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282032-5g |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol |
59108-10-0 | 98% | 5g |
¥2405.00 | 2024-05-07 |
7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol Letteratura correlata
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
59108-10-0 (7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol) Prodotti correlati
- 1702586-95-5(Butane, 1-chloro-2-methyl-4-(2-methylpropoxy)-)
- 2138389-00-9(tert-butyl 4-methyl-10-oxo-2,7-diazaspiro4.5decane-2-carboxylate)
- 1565911-52-5((2,3-dihydro-1,4-benzodioxin-2-yl)methanesulfonamide)
- 2138076-63-6(3-bromo-7-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)
- 2229237-90-3(2-1-(2-aminoethyl)cyclopropylbenzene-1,4-diol)
- 708273-40-9(Trans-3-amino-1-boc-4-ethoxypyrrolidine)
- 63459-47-2(Acetic Acid-1-13C-2,2,2-d3)
- 37-87-6(Naphthol AS-BI β-D-glucuronide)
- 6315-57-7(Benzenemethanamine, N-methyl-4-nitro-, monohydrochloride (9CI))
- 833452-36-1(Carbamic acid, [1-(3-nitro-2-pyridinyl)-4-piperidinyl]-, 1,1-dimethylethylester)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:59108-10-0)7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Purezza:99%
Quantità:5g
Prezzo ($):385.0